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Compound of Interest

Compound Name: Isorotenone

CAS No.: 549-22-4

Cat. No.: B1239201

Get Quote

Executive Summary & Chemical Identity
Isorotenone (CAS 549-22-4) is a naturally occurring rotenoid and the thermodynamic

degradation product of Rotenone.[1] While Rotenone is a potent inhibitor of Mitochondrial

Complex I (NADH:ubiquinone oxidoreductase), Isorotenone exhibits significantly reduced

biological activity.[1] This reduction in potency makes it a critical reference standard in

Structure-Activity Relationship (SAR) studies to validate the specific pharmacophore

requirements of the rotenoid binding pocket.

Chemically, the distinction lies in the E-ring system: Rotenone possesses a dihydrofuran ring

with a terminal isopropenyl group, whereas Isorotenone contains a fully aromatic furan ring

with an isopropyl group.[1]
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Property Data

IUPAC Name

(2R,6aS,12aS)-2-isopropyl-8,9-dimethoxy-

1,2,12,12a-tetrahydrochromeno[3,4-b]furo[2,3-

h]chromen-6(6aH)-one

Common Name Isorotenone

CAS Number 549-22-4

Molecular Formula C₂₃H₂₂O₆

Molecular Weight 394.42 g/mol

SMILES
CC(C)C1=CC2=C(O1)C=CC3=C2O[C@@H]4C

OC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC

Chemical Structure & Stereochemistry
The biological potency of rotenoids is strictly governed by their three-dimensional shape.

Rotenone adopts a "bent" or V-shaped conformation due to the cis-fusion of the B/C rings and

the specific geometry of the E-ring.

Structural Isomerization
Isorotenone is formed via the acid-catalyzed isomerization of Rotenone.[1] The terminal

double bond of the isopropenyl group in Rotenone migrates into the E-ring, driving

aromatization to form a stable furan system.

Rotenone: 5'-isopropenyl-4',5'-dihydrofuran (Vinyl protons present).[1]

Isorotenone: 5'-isopropylfuran (Aromatic furan protons present; Vinyl protons absent).[1]

Visualization: Rotenone to Isorotenone Isomerization
The following diagram illustrates the structural transformation and the key chemical shift

changes used for identification.
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Figure 1: Acid-catalyzed conversion of Rotenone to Isorotenone, highlighting the stabilization

of the E-ring.

Physicochemical Properties
Isorotenone is more chemically stable than Rotenone due to the aromaticity of the furan ring.

Rotenone is sensitive to photo-oxidation (forming Rotenolone) and acid isomerization, whereas

Isorotenone represents a thermodynamic "sink."[1]

Property Rotenone Isorotenone

E-Ring System Dihydrofuran (Non-aromatic) Furan (Aromatic)

Side Chain Isopropenyl (–C(CH₃)=CH₂) Isopropyl (–CH(CH₃)₂)

Solubility
Lipophilic (DMSO, Acetone,

CHCl₃)

Lipophilic (DMSO, Acetone,

CHCl₃)

Stability
Unstable in light/air; Acid-

sensitive

Stable; Resistant to further

isomerization

UV Absorption λmax ~295 nm
Distinct aromatic furan

absorbance

Key NMR Signal Vinyl protons (~4.9, 5.2 ppm)
Isopropyl methyl doublet (~1.2

ppm)

Biological Activity & Mechanism
Mitochondrial Complex I Inhibition
The primary target of rotenoids is the ubiquinone-binding pocket (site Q) of Complex I.
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Binding Requirement: High-affinity binding requires a specific distance between the A-ring

methoxy groups and the E-ring tail, maintained by the "bent" conformation.

Isorotenone Potency: The aromatization of the E-ring in Isorotenone alters the steric bulk

and flexibility of the "tail" region. Consequently, Isorotenone exhibits >100-fold lower

potency compared to Rotenone.[1]

Comparative Potency Data
Compound Target IC₅₀ (Approx.) Relative Potency

Rotenone
Mitochondrial

Complex I
20–50 nM 1.0 (Reference)

Isorotenone
Mitochondrial

Complex I
> 5 µM < 0.01

Dehydrorotenone
Mitochondrial

Complex I
~4 µM ~0.01

Scientific Insight: Researchers often use Isorotenone as a negative control to distinguish

between specific Complex I-mediated toxicity and non-specific oxidative stress or off-target

effects in cell culture models.[1]

Experimental Protocols
Protocol A: Synthesis of Isorotenone from Rotenone
Use this protocol to generate an analytical standard for validating Rotenone purity.

Reagents: Rotenone (95%+), Sulfuric Acid (H₂SO₄), Glacial Acetic Acid, Sodium Bicarbonate

(NaHCO₃).[1]

Reaction: Dissolve 500 mg of Rotenone in 5 mL of glacial acetic acid.
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Catalysis: Add 1 mL of 50% H₂SO₄ dropwise while stirring.

Incubation: Heat the mixture gently on a water bath (60°C) for 30 minutes. The solution will

darken.

Quenching: Pour the reaction mixture into 50 mL of ice-cold water.

Extraction: Extract with Dichloromethane (DCM) (3 x 15 mL).

Purification: Wash the organic layer with saturated NaHCO₃ to remove acid, then with brine.

Dry over MgSO₄ and evaporate.[1]

Crystallization: Recrystallize from methanol to yield Isorotenone crystals.

Protocol B: NMR Identification (Differentiation)
Self-Validating Step: The absence of vinyl protons confirms the conversion.

Sample Prep: Dissolve ~5 mg of sample in CDCl₃.

Instrument: 400 MHz or higher NMR spectrometer.

Key Diagnostic Signals (¹H NMR):

Region Rotenone Signals
Isorotenone
Signals

Interpretation

1.0–1.5 ppm
Methyl (s) at ~1.75

ppm
Doublet at ~1.25 ppm

Isopropenyl methyl vs.

Isopropyl methyls

2.9–3.2 ppm Complex multiplets Septet at ~3.1 ppm
Methine proton of the

isopropyl group

4.9–5.3 ppm Two singlets (Vinyl H) Absent

Loss of terminal

alkene confirms

isomerization

6.4–7.8 ppm
Aromatic A/D ring

protons

Additional Furan

proton

Aromatization of E-

ring
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Mechanism of Action Diagram
The following diagram outlines the logic flow for using Isorotenone in a research setting to

validate Rotenone toxicity.

Experimental Observation:
Cell Death / ROS Increase

Hypothesis:
Is effect mediated by
Complex I inhibition?

Treatment A:
Rotenone (50 nM)
(Potent Inhibitor)

Treatment B:
Isorotenone (50 nM)

(Structurally Similar, Inactive)

Result:
Both Toxic

Result:
Rotenone Toxic

Isorotenone Non-Toxic

Conclusion:
Off-Target / Non-Specific Effect

Conclusion:
Specific Complex I Mechanism
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Figure 2: Experimental logic for using Isorotenone as a negative control in mitochondrial

toxicity assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1239201?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239201?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

